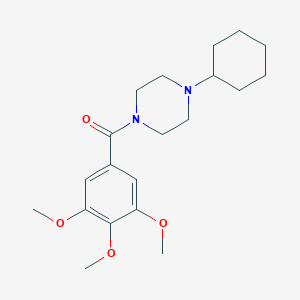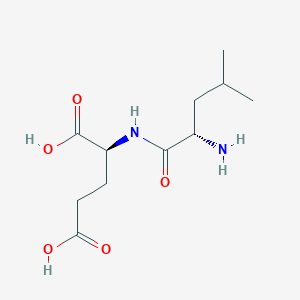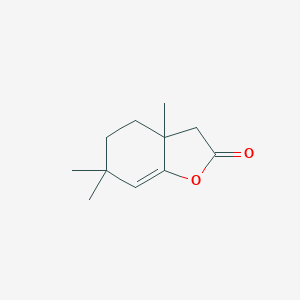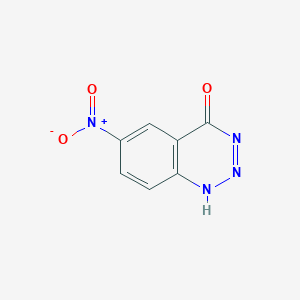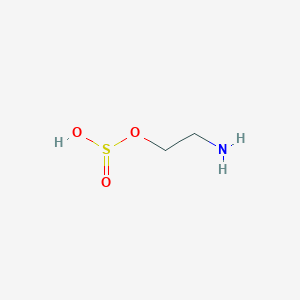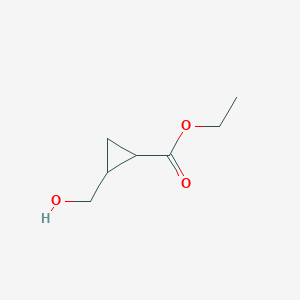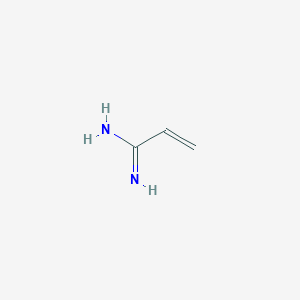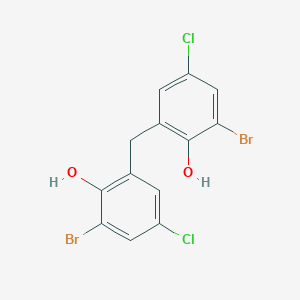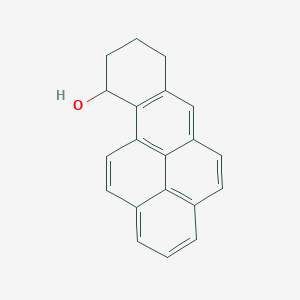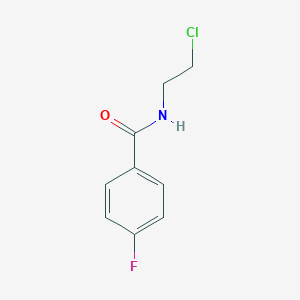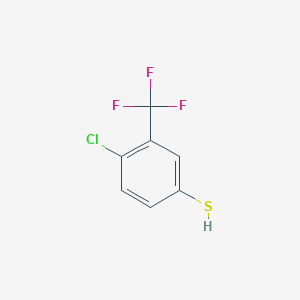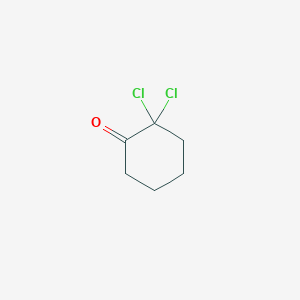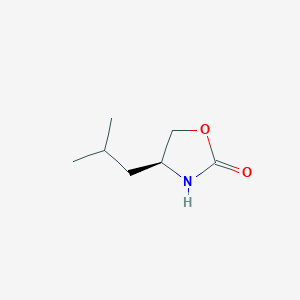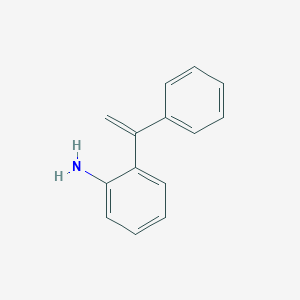
2-(1-Phenylvinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenylvinyl)aniline is a chemical compound that is commonly used in scientific research. It is also known as 2-phenylvinylaniline, 2-phenyl-N-phenylethenylaniline, and N-phenyl-2-phenylethenylaniline. This compound has a wide range of applications in the field of organic chemistry, particularly in the synthesis of various organic compounds.
科学研究应用
2-(1-Phenylvinyl)aniline has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a model compound in the study of various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions.
作用机制
The mechanism of action of 2-(1-Phenylvinyl)aniline is not well understood. However, it is believed to act as a nucleophile in various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions. It may also act as a radical scavenger, protecting cells from oxidative damage.
生化和生理效应
The biochemical and physiological effects of 2-(1-Phenylvinyl)aniline are not well studied. However, it is believed to have low toxicity and is not known to have any significant side effects. It may have antioxidant properties, protecting cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 2-(1-Phenylvinyl)aniline is its versatility as a starting material for the synthesis of various organic compounds. It is also relatively inexpensive and easy to synthesize. However, its low solubility in water can make it difficult to work with in aqueous environments. It is also sensitive to air and light, which can cause it to degrade over time.
未来方向
There are many potential future directions for the study of 2-(1-Phenylvinyl)aniline. One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Another area of interest is the study of its antioxidant properties and potential use in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, its potential use as a model compound in the study of various organic reactions could lead to the development of new and more efficient synthetic methods for the production of organic compounds.
合成方法
The synthesis of 2-(1-Phenylvinyl)aniline involves the reaction between aniline and styrene. This reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The reaction proceeds via electrophilic aromatic substitution, where the styrene acts as an electrophile and the aniline acts as a nucleophile. The product of this reaction is 2-(1-Phenylvinyl)aniline, which can be purified by recrystallization.
属性
CAS 编号 |
64097-92-3 |
|---|---|
产品名称 |
2-(1-Phenylvinyl)aniline |
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC 名称 |
2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H13N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1,15H2 |
InChI 键 |
BYTLHHFRLLQLDH-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
其他 CAS 编号 |
64097-92-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



